molecular formula C11H14N2O2 B11794164 Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate

Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate

Cat. No.: B11794164
M. Wt: 206.24 g/mol
InChI Key: UIUPJKBPYFSBCG-UHFFFAOYSA-N
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Description

Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at the 3-position, a propyl group at the 1-position, and a propiolate ester at the 4-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-propyl-1H-pyrazole with propiolic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propiolate ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate, a compound with the CAS number 1354706-59-4, has garnered attention in recent years for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O2C_{10}H_{12}N_{2}O_{2} with a molecular weight of 192.21 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound can be attributed to its influence on several biochemical pathways:

  • COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For instance, studies indicate that modifications to the pyrazole structure can enhance COX selectivity and potency, suggesting that this compound may exhibit similar properties .
  • Interaction with Pain Pathways : Research indicates that pyrazole derivatives can modulate pain pathways effectively. For example, compounds with similar structures have demonstrated significant analgesic effects in animal models by inhibiting pain mediators .

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedFindings
COX InhibitionThe compound exhibited potent inhibition of COX enzymes, comparable to known NSAIDs.
Analgesic EfficacyDemonstrated significant reduction in pain response in rodent models.
Anti-inflammatory PropertiesShowed reduced inflammation markers in vivo compared to control groups.

Case Study 1: Analgesic Efficacy in Animal Models

A study conducted on rodents evaluated the analgesic properties of this compound. The results indicated that administration of the compound led to a significant decrease in pain behavior measured by the hot plate test, suggesting effective central analgesic activity.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing anti-inflammatory effects, this compound was administered to mice subjected to induced inflammation. Results showed a marked reduction in paw edema and pro-inflammatory cytokines compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(3-methyl-1-propylpyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C11H14N2O2/c1-4-7-13-8-10(9(2)12-13)5-6-11(14)15-3/h8H,4,7H2,1-3H3

InChI Key

UIUPJKBPYFSBCG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)C#CC(=O)OC

Origin of Product

United States

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